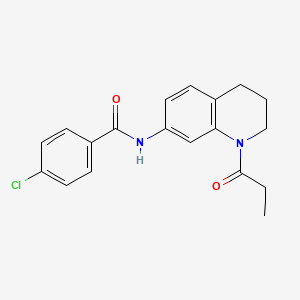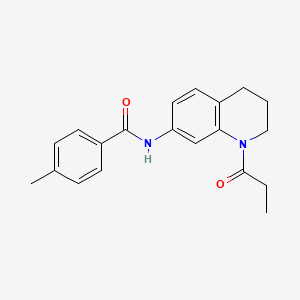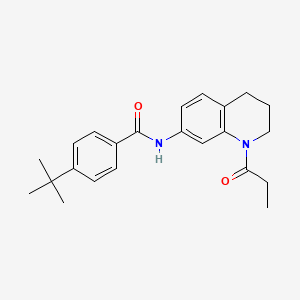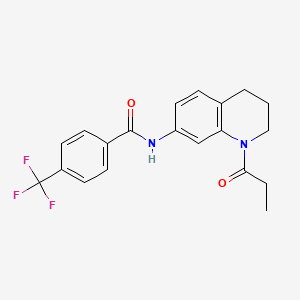
4-chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide, also known as 4-Chloro-N-propylquinolinesulfonamide, is an organic compound used in scientific research. It is a derivative of quinoline, a heterocyclic aromatic organic compound, and is a member of the benzamide class. This compound has been used in a variety of scientific studies due to its ability to act as a ligand for metal ions, its ability to act as a catalyst in organic reactions, and its ability to act as a substrate in enzymatic reactions.
科学的研究の応用
4-Chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide has been used in a variety of scientific studies due to its ability to act as a ligand for metal ions, its ability to act as a catalyst in organic reactions, and its ability to act as a substrate in enzymatic reactions. It has been used in studies of enzyme inhibition, enzyme activation, and protein-ligand binding. It has also been used in studies of drug delivery systems, drug metabolism, and drug transport. In addition, it has been used in studies of the structure and function of proteins and nucleic acids.
作用機序
4-Chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide has been shown to act as a ligand for metal ions, such as copper, zinc, and iron. It has also been shown to act as a catalyst in organic reactions, such as the synthesis of polymers and the formation of amides. Additionally, it has been shown to act as a substrate in enzymatic reactions, such as the hydrolysis of esters.
Biochemical and Physiological Effects
4-Chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as cyclooxygenase-2 and lipoxygenase. It has also been shown to activate enzymes, such as phospholipase A2 and cyclooxygenase-1. Additionally, it has been shown to bind to proteins, such as the estrogen receptor and the androgen receptor.
実験室実験の利点と制限
The use of 4-Chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide in laboratory experiments has a number of advantages. It is a relatively stable compound that is easy to synthesize and purify. Additionally, it is a relatively non-toxic compound that can be used in a variety of experiments. The main limitation of this compound is its low solubility in water, which can make it difficult to use in aqueous solutions.
将来の方向性
There are a number of potential future directions for the use of 4-Chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide in scientific research. It could be used to study the structure and function of proteins and nucleic acids. It could also be used to study the mechanisms of drug delivery, drug metabolism, and drug transport. Additionally, it could be used to study the effects of enzyme inhibition and enzyme activation on cellular processes. Finally, it could be used to study the effects of metal ion binding on biochemical and physiological processes.
合成法
4-Chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide can be synthesized through a two-step process. First, 4-chloro-N-propylquinoline is synthesized through the reaction of 4-chloro-N-propylbenzamide and potassium carbonate in the presence of acetic acid. This reaction produces a yellow solid that is then purified by recrystallization. The second step is the reaction of the purified 4-chloro-N-propylquinoline with sulfuric acid to produce 4-Chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide. This reaction produces a white solid that is then purified by recrystallization.
特性
IUPAC Name |
4-chloro-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2/c1-2-18(23)22-11-3-4-13-7-10-16(12-17(13)22)21-19(24)14-5-8-15(20)9-6-14/h5-10,12H,2-4,11H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDCOCIKSJAHSSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6570001.png)
![N-(2,4-dimethoxyphenyl)-2-{5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B6570009.png)
![N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}-2-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B6570014.png)










